3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile
説明
特性
分子式 |
C15H11N3O |
|---|---|
分子量 |
249.27 g/mol |
IUPAC名 |
3-(8-methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C15H11N3O/c1-19-14-6-3-7-18-10-13(17-15(14)18)12-5-2-4-11(8-12)9-16/h2-8,10H,1H3 |
InChIキー |
PWYORZZANSKSJZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CN2C1=NC(=C2)C3=CC=CC(=C3)C#N |
製品の起源 |
United States |
準備方法
Preparation Methods of 3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile
General Synthetic Strategies
The synthesis of 3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile typically follows the construction of the imidazo[1,2-a]pyridine core via condensation reactions involving 2-aminopyridine derivatives and α-haloketones or related precursors. The benzonitrile group is introduced either through the use of substituted benzaldehydes or by coupling reactions after core formation.
Condensation of 2-Aminopyridine with α-Bromoketones
A well-established route involves the condensation of 2-aminopyridine derivatives with α-bromoketones under mild conditions, often in ethanol or other suitable solvents. This method can be enhanced by microwave irradiation to achieve solvent- and catalyst-free conditions, resulting in good to excellent yields.
- Example Reaction Conditions:
- Reactants: 2-aminopyridine derivative (substituted with methoxy at position 8), α-bromoketone bearing a benzonitrile substituent.
- Solvent: Ethanol or ethanol/water mixture.
- Temperature: Room temperature to reflux.
- Time: Several hours, or minutes under microwave irradiation.
- Yield: Typically high (60–85%).
This approach allows the formation of the fused imidazo[1,2-a]pyridine ring with the benzonitrile moiety at position 2 directly incorporated.
Multicomponent Reactions (MCRs)
Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, have been employed to synthesize imidazo[1,2-a]pyridines with various substituents, including benzonitrile groups. These one-pot reactions involve:
- 2-aminopyridine,
- Aldehydes (e.g., 3-cyanobenzaldehyde),
- Isonitriles.
The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures, and yields the target compound efficiently.
- Typical Conditions:
- Solvent: Dichloromethane or acetonitrile.
- Temperature: Room temperature to 60 °C.
- Reaction time: 1–24 hours.
- Yields: Moderate to good (60–78%).
The MCR approach offers atom economy and operational simplicity, making it attractive for synthesizing diverse derivatives.
Cross-Coupling and Functional Group Transformations
Post-synthesis functionalization of the imidazo[1,2-a]pyridine core can be achieved by palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce the benzonitrile moiety or to modify substituents such as methoxy groups.
- Typical Catalysts and Conditions:
- Catalyst: Pd2(dba)3, Xantphos ligand.
- Base: t-BuONa.
- Solvent: Toluene.
- Temperature: 110 °C.
- Time: 12 hours.
- Purification: Preparative HPLC or column chromatography.
This method allows precise installation of functional groups and fine-tuning of the molecule's properties.
Specific Preparation Example for 3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 8-Methoxy-2-aminopyridine + 2-bromo-3-cyanobenzyl ketone, EtOH, reflux, 4-6 h | Condensation to form imidazo[1,2-a]pyridine core with benzonitrile substituent | 70–80 | Microwave irradiation can reduce time |
| 2 | Purification by recrystallization or column chromatography | Isolation of pure compound | — | Ethanol or ethyl acetate solvents used |
| 3 | Optional Pd-catalyzed cross-coupling for further substitution | Functional group modification if needed | 60–75 | Requires inert atmosphere (N2) |
This sequence is adapted from literature procedures for related compounds with methyl substituents replaced by methoxy groups.
Reaction Mechanisms and Analytical Data
Reaction Mechanisms
- Condensation Mechanism: The amino group of 8-methoxy-2-aminopyridine attacks the electrophilic carbonyl carbon of the α-bromoketone, followed by intramolecular cyclization and elimination of HBr to form the imidazo ring.
- Multicomponent Reaction: The aldehyde reacts with the amine to form an imine intermediate, which then undergoes nucleophilic addition by the isonitrile, followed by cyclization to yield the imidazo[1,2-a]pyridine framework.
Characterization Techniques
| Technique | Key Observations for 3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile |
|---|---|
| ¹H NMR | Signals for methoxy group at δ ~3.7–4.0 ppm; aromatic protons between δ 6.5–8.5 ppm |
| ¹³C NMR | Nitrile carbon at δ ~140–145 ppm; methoxy carbon at δ ~55–60 ppm |
| IR Spectroscopy | Strong C≡N stretch at ~2220 cm⁻¹; aromatic C–H stretches; C–O stretch for methoxy at ~1250 cm⁻¹ |
| Mass Spectrometry (HRMS) | Molecular ion peak consistent with molecular formula; fragmentation patterns confirm structure |
These data confirm the successful synthesis and purity of the compound.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Scalability |
|---|---|---|---|---|
| Condensation of 2-aminopyridine with α-bromoketones | Straightforward, well-established, good yields | Requires halogenated ketones, possible side reactions | 70–85 | High, with optimization |
| Multicomponent Reactions (Groebke-Blackburn-Bienaymé) | One-pot, atom economical, mild conditions | Longer reaction times, moderate yields | 60–78 | Moderate, suitable for diversity-oriented synthesis |
| Pd-Catalyzed Cross-Coupling | High selectivity, versatile functionalization | Requires expensive catalysts, inert atmosphere | 60–75 | High, industrially feasible |
Summary and Outlook
The preparation of 3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile is primarily achieved through the condensation of appropriately substituted 2-aminopyridines with α-bromoketones or via multicomponent reactions incorporating benzonitrile precursors. The choice of method depends on the desired scale, functional group tolerance, and synthetic complexity.
Microwave-assisted syntheses and palladium-catalyzed cross-coupling reactions provide efficient routes with good yields and potential for industrial scale-up. Characterization by NMR, IR, and mass spectrometry confirms the structure and purity of the synthesized compound.
Future research may focus on optimizing reaction conditions for higher yields and greener protocols, as well as exploring novel catalytic systems to expand the diversity of functionalized imidazo[1,2-a]pyridines.
化学反応の分析
Types of Reactions
3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the imidazo[1,2-a]pyridine core.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated reagents and strong bases or acids are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
類似化合物との比較
Structural Variations and Substituent Effects
The following table highlights key structural differences between 3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile and analogous compounds:
Key Observations:
Pharmacological Potential (Limited Data)
While direct biological data for the target compound is scarce, insights can be drawn from analogues:
- Imidazo[1,2-a]pyridines with electron-withdrawing groups (e.g., CN, NO₂) show antileishmanial and kinase inhibitory activity .
- The 8-methoxy group may enhance metabolic stability compared to 8-CH₃ or 8-H analogues .
生物活性
3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H11N3O
- Molecular Weight : 249.27 g/mol
- CAS Number : 1552497-26-3
- Density : 1.20 ± 0.1 g/cm³ (predicted)
- pKa : 5.42 ± 0.50 (predicted) .
Anticancer Properties
Research indicates that 3-(8-methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile exhibits significant anticancer activity. Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer pathways, leading to reduced tumor growth and proliferation.
The compound appears to interact with DNA and various enzymes, potentially disrupting cancer cell metabolism and signaling. This interaction is crucial for understanding its therapeutic potential in oncology.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens. Studies have indicated that it may inhibit bacterial growth through mechanisms that are still being elucidated.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with 3-(8-methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile resulted in significant apoptosis and cell cycle arrest at the G1 phase. The IC50 values were determined to be in the low micromolar range, indicating potent activity against these cells.
- Animal Models : In vivo studies using murine models have shown that administration of the compound led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to both direct cytotoxic effects on cancer cells and modulation of the immune response.
Comparative Analysis of Similar Compounds
To better understand the unique properties of 3-(8-methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile, a comparison with structurally similar compounds can provide insights into its biological activity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile | Methyl group instead of methoxy | Moderate anticancer activity |
| 4-(7-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile | Different position of methoxy group | Significant antimicrobial activity |
| 4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile | Methyl substitution | Low cytotoxicity but potential for modification |
This table illustrates how slight variations in structure can lead to differences in biological activity, emphasizing the importance of structural optimization in drug development.
Q & A
Q. What synthetic methodologies are most effective for preparing 3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile and its analogs?
- Answer : The compound can be synthesized via one-pot multicomponent reactions using imidazo[1,2-a]pyridine precursors and functionalized aldehydes or nitriles. For example, ultrasound-assisted iodination mediated by tert-butyl hydroperoxide enables regioselective functionalization of the imidazo[1,2-a]pyridine core . Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are also effective for introducing aryl/heteroaryl groups at specific positions . Purification typically involves column chromatography, with yields ranging from 52–78% depending on substituents and reaction optimization .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm regiochemistry and substituent positions (e.g., methoxy group at position 8) .
- HRMS : For precise molecular weight validation and isotopic pattern analysis .
- FT-IR : To identify nitrile (C≡N, ~2220 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) functional groups .
- X-ray crystallography (if available): To resolve spatial arrangements of the planar imidazo[1,2-a]pyridine and benzonitrile moieties .
Q. How does the methoxy substituent at position 8 influence the compound’s physicochemical properties?
- Answer : The methoxy group enhances solubility in polar solvents (e.g., DMSO, ethanol) and modulates electronic effects on the imidazo[1,2-a]pyridine core, as evidenced by downfield shifts in ¹H NMR spectra . It also sterically hinders electrophilic substitution at adjacent positions, directing reactivity to the benzonitrile moiety .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between analogs with different substituents?
- Answer : Systematic structure-activity relationship (SAR) studies are critical. For example:
- Chloro vs. Methoxy Substituents : Chloro groups at position 6 (e.g., 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile) enhance kinase inhibition (e.g., c-KIT) due to increased electrophilicity, whereas methoxy groups at position 8 improve metabolic stability .
- Benzonitrile Position : 3-substituted benzonitrile derivatives show stronger DNA intercalation than 4-substituted analogs, as confirmed by molecular docking .
- Data Reconciliation : Use orthogonal assays (e.g., biochemical kinase inhibition vs. cellular cytotoxicity) to distinguish direct target engagement from off-target effects .
Q. How can regioselectivity challenges during C–H functionalization be addressed?
- Answer :
- Catalytic Systems : Y(OTf)³-mediated aza-Friedel–Crafts reactions achieve C3-alkylation of imidazo[1,2-a]pyridines with >75% regioselectivity .
- Directing Groups : Temporary directing groups (e.g., pyridyl) can steer functionalization to less-reactive positions .
- Computational Modeling : DFT studies predict reactive sites by analyzing frontier molecular orbitals and charge distribution .
Q. What computational tools are effective for designing analogs with improved pharmacokinetic profiles?
- Answer :
- Molecular Dynamics (MD) Simulations : Predict binding stability with targets like c-KIT or DNA .
- ADMET Prediction : Tools like SwissADME assess logP, solubility, and cytochrome P450 interactions to optimize bioavailability .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for kinase inhibition .
Methodological Challenges and Solutions
Q. What are the limitations of one-pot synthesis for complex derivatives, and how can they be mitigated?
- Answer :
- Limitations : Competing side reactions (e.g., over-alkylation) and low yields for sterically hindered products .
- Solutions :
- Use flow chemistry to control reaction time and temperature .
- Introduce scavenger resins to remove excess reagents in situ .
Q. How can researchers validate target engagement in cellular models for this compound?
- Answer :
- Chemical Proteomics : Use biotinylated probes to pull down binding proteins from lysates .
- CRISPR-Cas9 Knockout Models : Confirm loss of activity in cells lacking the putative target (e.g., c-KIT) .
- Fluorescence Polarization Assays : Quantify direct binding to fluorescently labeled DNA or kinases .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
